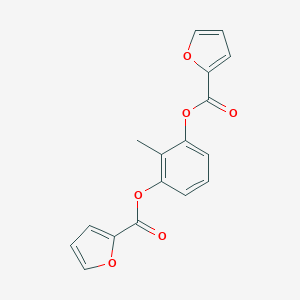
2-(4-bromophenyl)-2-oxoethyl 2-oxo-2H-chromene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-bromophenyl)-2-oxoethyl 2-oxo-2H-chromene-3-carboxylate is a compound that belongs to the class of chromene derivatives.
Méthodes De Préparation
The synthesis of 2-(4-bromophenyl)-2-oxoethyl 2-oxo-2H-chromene-3-carboxylate can be achieved through several methods. One common approach involves the reaction of 4-bromobenzyl bromide with 2-oxo-2H-chromene-3-carboxylic acid in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Another method involves the use of a one-pot synthesis approach, where the starting materials are combined in a single reaction vessel under catalyst-free conditions .
Analyse Des Réactions Chimiques
2-(4-bromophenyl)-2-oxoethyl 2-oxo-2H-chromene-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the carbonyl groups can lead to the formation of alcohols or other reduced products.
Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-(4-bromophenyl)-2-oxoethyl 2-oxo-2H-chromene-3-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Material Science: It is used in the synthesis of liquid crystals and other materials with unique optical properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules and is used in various multicomponent reactions.
Mécanisme D'action
The mechanism of action of 2-(4-bromophenyl)-2-oxoethyl 2-oxo-2H-chromene-3-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it is known to inhibit enzymes such as topoisomerases, which are involved in DNA replication and repair. This inhibition leads to the disruption of cancer cell proliferation and induces apoptosis . The compound may also interact with other cellular pathways, contributing to its biological effects.
Comparaison Avec Des Composés Similaires
2-(4-bromophenyl)-2-oxoethyl 2-oxo-2H-chromene-3-carboxylate can be compared with other chromene derivatives such as:
4-bromophenyl-2-oxo-2H-chromene-3-carboxylate: Similar in structure but lacks the oxoethyl group, which may affect its reactivity and biological activity.
2-oxo-2H-chromene-3-carboxylate: Lacks the bromophenyl group, which may result in different chemical and biological properties.
The presence of the bromophenyl and oxoethyl groups in this compound makes it unique and potentially more versatile in its applications compared to other similar compounds .
Propriétés
IUPAC Name |
[2-(4-bromophenyl)-2-oxoethyl] 2-oxochromene-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11BrO5/c19-13-7-5-11(6-8-13)15(20)10-23-17(21)14-9-12-3-1-2-4-16(12)24-18(14)22/h1-9H,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGIXZRVPPOKQSV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)OCC(=O)C3=CC=C(C=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11BrO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(1H-benzimidazol-2-ylsulfanyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B390371.png)
![N-[2-(3-methoxyphenoxy)ethyl]-2-naphthylacetamide](/img/structure/B390372.png)

![N-(4-methylphenyl)-N-[(5-nitro-1,3-dioxoisoindol-2-yl)methyl]furan-2-carboxamide](/img/structure/B390375.png)
![N-{4-[benzoyl-4-(2-furoylamino)anilino]phenyl}-2-furamide](/img/structure/B390377.png)
![5-[(Phenylsulfonyl)oxy]-1-naphthyl benzenesulfonate](/img/structure/B390378.png)
![3,4'-Dimethyl[1,1'-biphenyl]-4-yl benzenesulfonate](/img/structure/B390379.png)
![4-butyl-N-{2'-[(4-butylbenzoyl)amino][1,1'-biphenyl]-2-yl}benzamide](/img/structure/B390381.png)

![5-bromo-2-[(4-phenoxyanilino)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B390383.png)
![N-[3-nitro-5-(3-methylphenoxy)phenyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B390384.png)
![Methyl 3-[(4-chlorobenzoyl)hydrazono]butanoate](/img/structure/B390385.png)

![4-bromo-N-(4-bromophenyl)-3-[(2-methylphenyl)sulfamoyl]benzamide](/img/structure/B390395.png)
